N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide
Description
N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (referred to as Compound 41 or RG7109 in clinical studies) is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme in viral replication . Its development stemmed from efforts to optimize a bicyclic quinoline core as a replacement for the stilbene moiety in earlier compounds, improving both solubility and potency . Key structural features include:
- A 3,5,6,8-tetrasubstituted quinoline core with a 6-tert-butyl group enhancing metabolic stability.
- A 6-methoxy-2-oxo-1H-pyridin-3-yl "headgroup" critical for binding to the NS5B allosteric site.
- A methanesulfonamide group on the para-position of the phenyl ring, improving pharmacokinetic properties .
RG7109 was advanced to clinical trials due to its balanced profile of high potency (EC₅₀ < 10 nM), solubility, and oral bioavailability .
Properties
Molecular Formula |
C27H29N3O5S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)quinolin-3-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C27H29N3O5S/c1-27(2,3)22-14-20(19-11-12-23(34-4)29-26(19)31)24-21(25(22)35-5)13-17(15-28-24)16-7-9-18(10-8-16)30-36(6,32)33/h7-15,30H,1-6H3,(H,29,31) |
InChI Key |
KGISHOZEUVOVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C(=C1)C3=CC=C(NC3=O)OC)N=CC(=C2)C4=CC=C(C=C4)NS(=O)(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Key Findings Summary
N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109) represents a critical advancement in hepatitis C virus (HCV) therapeutics, functioning as a potent NS5B polymerase inhibitor. Its synthesis involves a multi-step strategy combining heterocyclic core construction, regioselective functionalization, and sulfonamide coupling. This report delineates the compound’s preparation methods, emphasizing modular assembly, catalytic systems, and optimization strategies derived from peer-reviewed studies.
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Quinoline Scaffold Construction
The 3,5,6,8-tetrasubstituted quinoline core forms the structural backbone of RG7109. Initial synthesis begins with the Friedländer condensation between 2-amino-5-nitrophenol derivatives and α-methylene ketones, a reaction catalyzed by α-chymotrypsin in ionic liquid ([EMIM][BF₄]/H₂O) media. This biocatalytic approach achieves yields exceeding 85% under mild conditions (55°C, 24 h), avoiding traditional acid/base catalysts.
Subsequent nitration and tert-butylation introduce the C-6 substituent. Methoxy groups at C-5 and C-8 are installed via nucleophilic aromatic substitution (SNAr) using methoxide ions in dimethylformamide (DMF) at 80°C.
Pyridone Moiety Installation
The 6-methoxy-2-oxo-1H-pyridin-3-yl group is appended via Suzuki–Miyaura cross-coupling. A palladium-catalyzed (Pd(PPh₃)₄, 5 mol%) reaction between the quinoline-bound boronic ester and 3-bromo-6-methoxy-2-pyridone proceeds in tetrahydrofuran (THF)/water (3:1) at 65°C, achieving 78% yield.
Methanesulfonamide Functionalization
The final step involves methanesulfonamide coupling at the para position of the phenyl ring. Treatment of the intermediate aniline with methanesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C furnishes RG7109 in 92% yield after silica gel purification.
Detailed Synthetic Protocols
Stepwise Synthesis of the Quinoline Core
Friedländer Condensation
A mixture of 2-amino-5-nitrophenol (1.0 equiv), 3-buten-2-one (1.2 equiv), and α-chymotrypsin (10 mg) in 20% [EMIM][BF₄]/H₂O is agitated at 55°C for 24 h. Post-reaction extraction with ethyl acetate (3 × 5 mL) and column chromatography (PE/EtOAc 10:1) yield the dihydroquinoline intermediate (86%).
Nitration and tert-Butylation
Nitration with fuming HNO₃/H₂SO₄ (1:3) at 0°C introduces the nitro group at C-6, followed by reduction (H₂, Pd/C) to the amine. Alkylation with tert-butyl bromide (1.5 equiv) and K₂CO₃ in DMF at 90°C installs the tert-butyl group (82% yield).
Optimization of Critical Reaction Parameters
Solvent and Catalyst Screening for Sulfonamide Formation
Methanesulfonylation efficiency hinges on solvent polarity and base selection. Comparative studies reveal DCM with triethylamine outperforms DMF/NaH systems, minimizing side reactions (Table 1).
Table 1. Solvent and Base Impact on Sulfonamide Yield
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 0°C | 92 |
| DMF | NaH | RT | 65 |
| THF | Pyridine | 0°C | 78 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Challenges and Mitigation Strategies
Enolization Side Reactions
Early attempts using ketone substrates (e.g., 3-buten-2-one) led to decomposition via enolization. Switching to acrylate derivatives (ethyl acrylate) suppressed this pathway, enabling successful elimination.
Solubility Limitations
The planar quinoline core exhibited poor aqueous solubility. Introducing a pyrrolidine linker between the quinoline and phenyl ring enhanced solubility (logP reduced from 4.2 to 3.5).
Chemical Reactions Analysis
2.1. Formation of the Quinoline Core
The quinoline core was synthesized using a Curtius rearrangement starting from tert-butyl-3-methoxybenzoic acid (9) . This involved conversion to a carbamate (10) , followed by rearrangement to form the primary aniline (11) . Selective bromination of 11 para to the methoxy group yielded 12 , which underwent cyclization with 2,2,3-tribromopropanal to form the 3,8-dibromoquinoline (13) .
| Step | Reagents/Conditions | Product |
|---|---|---|
| Curtius Rearrangement | Phosgene, triethylamine, then thermal rearrangement | 11 (primary aniline) |
| Bromination | NBS, catalytic HCl | 12 (bromoaniline) |
| Cyclization | 2,2,3-tribromopropanal | 13 (3,8-dibromoquinoline) |
2.2. Coupling Reactions to Introduce Substituents
The bromine atoms on the quinoline core were selectively replaced using Suzuki-Miyaura coupling reactions:
-
3-substituted quinoline (14) : Coupling with boronic acids at C-3 using Pd(PPh₃)₄ .
-
8-substituted quinoline (15) : Coupling with heterocyclic boronic acids (e.g., pyridone or pyrimidine derivatives) at C-8 .
| Position | Coupling Partner | Catalyst/Conditions | Product |
|---|---|---|---|
| C-3 | Boronic acids (e.g., pyridone) | Pd(PPh₃)₄, Na₂CO₃ | 14 |
| C-8 | Heterocyclic boronic acids | Suzuki conditions | 15 |
2.3. Methanesulfonamide Group Installation
The methanesulfonamide group was introduced via alkylation of the phenyl ring with methanesulfonyl chloride in the presence of a base (e.g., Et₃N) .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Sulfonation | MeSO₂Cl, Et₃N, CH₂Cl₂ | Final compound |
Structural Optimization and Derivatives
Multiple derivatives were synthesized by modifying the heterocyclic substituents (e.g., pyridone, pyrimidine) and the sulfonamide group. Key variations include:
-
Pyridone head groups : 6-methoxy-2-oxo-1H-pyridin-3-yl (RG7109) vs. 5-fluoro-2-oxo-1H-pyridin-3-yl .
-
Sulfonamide modifications : Replacement with sulfamic acid or substitution on the phenyl ring .
| Derivative | Key Modification | Citation |
|---|---|---|
| RG7109 | 6-methoxy-pyridone head group | |
| Fluoro-substituted | 5-fluoro-pyridone head group | |
| Sulfamic acid | Replacement of methanesulfonamide |
Reaction Mechanisms and Key Interactions
The compound’s NS5B polymerase binding mode was confirmed via crystallography:
-
The pyridone group forms hydrogen bonds with Gln446 and Tyr448 residues.
-
The quinoline core interacts with Phe193 via edge-to-face π-π stacking .
| Interaction Type | Target Residue | Distance (Å) |
|---|---|---|
| Hydrogen bonding | Gln446, Tyr448 | 2.9 |
| π-π stacking | Phe193 | 3.9–4.2 |
Analytical Data
NMR Data (DMSO-d₆) :
Scientific Research Applications
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide involves its binding to the NS5B polymerase of the hepatitis C virus . This binding inhibits the polymerase’s activity, preventing the replication of the virus. The molecular targets include specific active sites on the polymerase enzyme, and the pathways involved are related to viral RNA synthesis .
Comparison with Similar Compounds
The following compounds share structural or functional similarities with RG7109, enabling a comparative analysis of their synthesis, physicochemical properties, and biological activity.
Structural Analogs with Modified Cores
Key Insights :
- Core Modifications: Replacement of the quinoline core with quinazoline (Compound 38) or dihydrouracil (Compound 42) reduced potency, likely due to altered binding to NS5B’s hydrophobic pocket .
- Headgroup Variations : The 6-methoxy-2-oxo-pyridin-3-yl group in RG7109 outperformed 2-oxo-pyridin-3-yl (Compound 39) and dioxopyrimidine (Compound 38), highlighting its role in hydrogen bonding with NS5B residues .
Pyrrolidine-Linked Derivatives
Key Insights :
- The pyrrolidine linker in Compounds 48 and 50 improved aqueous solubility but introduced metabolic instability (e.g., oxidation of the pyrrolidine ring) .
- RG7109’s phenyl linker provided a better balance of solubility and stability .
Trifluoromethyl and Heterocyclic Variants
Key Insights :
Biological Activity
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide, also known as RG7109, is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and inhibition of viral infections. This article provides a detailed examination of its biological activity, synthesizing findings from various studies to present a comprehensive overview.
The molecular formula of RG7109 is with a molecular weight of 507.601 g/mol. The compound features a complex structure that includes a quinoline moiety and methanesulfonamide functional group, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H29N3O5S |
| Molecular Weight | 507.601 g/mol |
| LogP | 6.2276 |
| PSA | 109.53 |
Anticancer Activity
RG7109 has shown promising anticancer properties across various studies:
- Mechanism of Action : RG7109 acts as a potent inhibitor of the hepatitis C virus (HCV) by targeting specific viral proteins. It has been shown to inhibit HCV replication effectively in vitro .
-
Cell Line Studies : In research involving multiple cancer cell lines, RG7109 exhibited significant cytotoxic effects:
- Breast Cancer : The compound inhibited the proliferation of MDA-MB-231 cells with an IC50 value indicating effective dose-response relationships.
- Prostate Cancer : Studies demonstrated that RG7109 reduced cell viability in LNCaP and CWR22Rv1 cell lines, suggesting potential therapeutic applications in prostate cancer treatment .
- Induction of Apoptosis : RG7109 has been reported to induce apoptosis in cancer cells through the activation of caspase pathways and oxidative stress mechanisms, which are critical for cancer cell death .
Anti-inflammatory Properties
In addition to its anticancer activity, RG7109 also exhibits anti-inflammatory effects:
- Cytokine Production : Research indicates that RG7109 can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell models, suggesting its potential use in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of RG7109:
- Neuroblastoma Models : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that RG7109 improved cell viability under oxidative stress conditions, indicating its potential as a neuroprotective agent .
Case Study 1: Hepatitis C Virus Inhibition
A study published in ACS Publications demonstrated that RG7109 significantly inhibited HCV replication in cell cultures, providing a basis for further development as an antiviral agent .
Case Study 2: Anticancer Efficacy
In another study focusing on breast cancer cell lines, RG7109 was tested against MDA-MB-231 cells. The results showed a dose-dependent reduction in cell viability, emphasizing its potential as a chemotherapeutic agent .
Case Study 3: Inflammatory Response Modulation
Research conducted on macrophage models indicated that RG7109 effectively decreased IL-1β and IL-6 levels upon treatment, reinforcing its anti-inflammatory capabilities .
Q & A
Q. What are the optimal synthetic routes for constructing the quinoline-pyridine core of this compound?
The quinoline core is typically synthesized via multi-step protocols involving halogenation, Suzuki-Miyaura cross-coupling, and cyclocondensation. For example, bromination of intermediates using Br₂ in acetic acid (50°C, 98% yield) is a critical step to introduce reactive sites for subsequent coupling . Suzuki reactions with boronic acids (e.g., 6-methoxy-2-oxo-1H-pyridin-3-yl derivatives) are performed using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and microwave heating (115–120°C) to achieve yields of 54–91% .
Q. How are purification and characterization protocols standardized for this compound?
- Purification : Silica gel chromatography with gradient elution (e.g., 27–80% EtOAc in hexane/CH₂Cl₂) is standard .
- Characterization :
Q. What catalysts and reaction conditions are critical for efficient cross-coupling?
Pd-based catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃·CHCl₃) with polar aprotic solvents (MeOH, dioxane) and bases (Na₂CO₃, Cs₂CO₃) are standard. Microwave heating (1–2 h at 115–120°C) improves reaction rates and yields compared to traditional heating .
Advanced Research Questions
Q. How can low yields in cyclocondensation reactions (e.g., dihydrouracil formation) be addressed?
In the synthesis of compound 42 , a 13% yield was achieved due to incomplete cyclization and side reactions. Methodological improvements include:
- Stepwise reagent addition : Acrylic acid was added in three portions to control exothermicity .
- Solvent optimization : Replacing toluene with higher-boiling solvents (e.g., DMF) to prolong reaction stability at 120°C .
- Alternative catalysts : Testing Brønsted acids (e.g., p-TsOH) to accelerate urea-mediated cyclization .
Q. What strategies resolve discrepancies in NMR data for structurally similar analogs?
For analogs with overlapping aromatic signals (e.g., δ 7.7–8.5 ppm), advanced techniques are recommended:
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns quaternary carbons .
- X-ray crystallography : Used in related compounds to confirm regiochemistry of substituents (e.g., methoxy vs. tert-butyl placement) .
Q. How do electronic effects of substituents influence reactivity in cross-coupling?
- Electron-withdrawing groups (e.g., 5-fluoro in pyridine) reduce boronic acid reactivity, requiring higher catalyst loading (10 mol% Pd) .
- Steric hindrance : Bulky tert-butyl groups at position 6 of quinoline slow coupling kinetics, necessitating extended reaction times (e.g., 3 h vs. 1 h for less hindered analogs) .
Data Interpretation and Mechanistic Analysis
Q. How are reaction mechanisms validated for key steps like Suzuki coupling or cyclocondensation?
- Kinetic studies : Monitoring reaction progress via TLC or in situ IR to identify rate-limiting steps .
- Isolation of intermediates : For cyclocondensation, isolating the acrylate adduct confirmed the Michael addition precedes cyclization .
- DFT calculations : Used in related systems to model transition states and explain regioselectivity .
Q. What analytical methods differentiate isomeric byproducts?
- HPLC-MS : Separates isomers with identical molecular weights (e.g., ortho vs. para substitution) .
- NOESY NMR : Detects spatial proximity of substituents (e.g., tert-butyl to methoxy groups) to assign isomerism .
Methodological Recommendations
Q. How can researchers optimize microwave-assisted synthesis for scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
